Chrysoeriol-7-O-beta-D-glucoside
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Overview
Description
Chrysoeriol-7-O-beta-D-glucoside is a flavonoid glycoside derived from chrysoeriol, a naturally occurring flavonoid. It is commonly found in various plants and is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chrysoeriol-7-O-beta-D-glucoside can be synthesized through the glycosylation of chrysoeriol. The process involves the reaction of chrysoeriol with a suitable glycosyl donor under acidic or enzymatic conditions. Common glycosyl donors include glucose derivatives such as glucose pentaacetate .
Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources. Solvent extraction methods using solvents like methanol, dichloromethane, and ethyl acetate are commonly employed. The extracted compound is then purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Chrysoeriol-7-O-beta-D-glucoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation products.
Hydrolysis: Under acidic or enzymatic conditions, it can be hydrolyzed to release chrysoeriol and glucose.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic conditions using glycosidases.
Major Products Formed:
Oxidation: Various oxidation products depending on the oxidizing agent used.
Hydrolysis: Chrysoeriol and glucose.
Scientific Research Applications
Chrysoeriol-7-O-beta-D-glucoside has a wide range of scientific research applications:
Mechanism of Action
Chrysoeriol-7-O-beta-D-glucoside exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB and MAPK.
Anticancer Activity: It induces apoptosis and inhibits cell proliferation by targeting pathways such as PI3K/AKT and JAK/STAT.
Comparison with Similar Compounds
Chrysoeriol-7-O-beta-D-glucoside is unique among flavonoid glycosides due to its specific glycosylation pattern. Similar compounds include:
Luteolin-7-O-glucoside: Another flavonoid glycoside with similar antioxidant and anti-inflammatory properties.
Apigenin-7-O-glucoside: Known for its anticancer and anti-inflammatory activities.
This compound stands out due to its distinct molecular structure and specific biological activities, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O11/c1-30-15-4-9(2-3-11(15)24)14-7-13(26)18-12(25)5-10(6-16(18)32-14)31-22-21(29)20(28)19(27)17(8-23)33-22/h2-7,17,19-25,27-29H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMYVSCDDLXAQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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